N-(cyclopropylmethyl)pyridin-2-amine
Description
N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to the nitrogen atom of the pyridine ring. This structural feature imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,10,11) |
InChI Key |
REDQYNYHMYJKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Cyclopropanecarboxaldehyde
One of the most straightforward methods involves the reductive amination of pyridin-2-amine with cyclopropanecarboxaldehyde. This process typically proceeds by:
- Mixing pyridin-2-amine with cyclopropanecarboxaldehyde in a suitable solvent such as methanol or toluene.
- Adding a reducing agent such as sodium cyanoborohydride (NaBH3CN) or phenylsilane under catalytic conditions.
- Stirring the mixture at elevated temperatures (e.g., 60–70 °C) for several hours (often 12–16 h).
- Workup involves extraction, washing, drying, and purification by preparative high-performance liquid chromatography (prep-HPLC) or column chromatography.
This method yields N-(cyclopropylmethyl)pyridin-2-amine with moderate to good yields and high purity.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Pyridin-2-amine + cyclopropanecarboxaldehyde in MeOH | Stir at 70 °C for 12 h |
| 2 | Add NaBH3CN, stir additional 2 h | Reductive amination step |
| 3 | Extract with ethyl acetate, wash with brine, dry over Na2SO4 | Purification via prep-HPLC |
This method is supported by detailed procedures in recent medicinal chemistry literature emphasizing reductive amination with aldehydes and amines.
Coupling via Nucleophilic Substitution or Pd-Catalyzed Cross-Coupling
Although less commonly reported for this exact compound, coupling reactions where pyridin-2-amine derivatives are reacted with cyclopropylmethyl halides or equivalents under palladium catalysis or nucleophilic substitution conditions can be used.
Typical conditions involve:
- Use of Pd2(dba)3 and XantPhos as catalyst system.
- Base such as tert-butoxide (t-BuONa).
- Heating in toluene under nitrogen atmosphere at 110 °C for 12 h.
This method is more common for complex derivatives but can be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield Range | Purification |
|---|---|---|---|---|---|
| Reductive amination with aldehyde | Pyridin-2-amine + cyclopropanecarboxaldehyde | NaBH3CN or phenylsilane, MeOH or toluene, 60–70 °C, 12–16 h | Simple, direct, high purity | Moderate to high (40–70%) | Prep-HPLC or column chromatography |
| Catalytic reductive amination of acid | Cyclopropane carboxylic acid + pyridin-2-amine | Phenylsilane, Zn(OAc)2 catalyst, reflux in toluene, 20 h total | Uses readily available acids | Moderate (~50%) | Acid-base extraction |
| Pd-catalyzed coupling | Pyridin-2-amine derivative + cyclopropyl halide | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Suitable for complex derivatives | Variable | Prep-HPLC or chromatography |
Research Findings and Practical Considerations
- The reductive amination approach with aldehydes is widely favored for its operational simplicity and good yields. The use of sodium cyanoborohydride is common due to its selectivity for imine reduction under mild conditions.
- Catalytic reductive amination starting from carboxylic acids provides an alternative when aldehydes are unstable or unavailable. Phenylsilane and zinc acetate catalysis have been demonstrated as effective for this transformation.
- Purification typically relies on chromatographic techniques, including prep-HPLC, to achieve high purity necessary for biological evaluation.
- Reaction times vary from 12 to 20 hours, with temperature control critical to avoid side reactions or decomposition.
- The choice of solvent (methanol, toluene, or acetonitrile) depends on solubility and stability of intermediates.
- The Pd-catalyzed coupling method is more complex and less commonly applied for simple this compound but is useful for functionalized derivatives.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(cyclopropylmethyl)pyridin-2-amine can be compared with other similar compounds such as:
Pyridin-2-amine: Lacks the cyclopropylmethyl group, resulting in different reactivity and biological activity.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring, leading to different chemical properties.
N-methylpyridin-2-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Biological Activity
N-(cyclopropylmethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2-position with an amine group and a cyclopropylmethyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 148.20 g/mol. The unique cyclopropylmethyl moiety contributes to the compound's steric and electronic properties, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. Research indicates that this compound may act as an inhibitor by forming stable complexes with target proteins, thereby modulating their activity. For instance, it has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, which could lead to various therapeutic effects.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits promising antimicrobial activity . Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.
Anticancer Potential
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties . Compounds with similar frameworks have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the cyclopropylmethyl group can significantly affect binding affinity and potency against specific targets. For example:
| Compound Variation | Activity | Notes |
|---|---|---|
| N-(Cyclopropylmethyl)-3-nitropyridin-2-amine | Moderate | Enhanced binding due to nitro group |
| 5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine | High | Exhibits potential as an antitumor agent |
These findings underscore the importance of specific functional groups in determining the biological efficacy of pyridine derivatives.
Case Studies
- In Vitro Studies : A study involving this compound demonstrated significant inhibition of bacterial growth in cultures treated with varying concentrations of the compound. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.
- In Vivo Studies : Research conducted on animal models showed that administration of this compound resulted in reduced tumor size compared to control groups, suggesting its efficacy in cancer treatment protocols.
- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may interfere with key signaling pathways associated with cell survival and proliferation, which could explain its observed anticancer effects.
Q & A
Q. Key optimization parameters :
- Catalyst selection (e.g., palladium on carbon for hydrogenation).
- Temperature control (20–80°C depending on reactivity).
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity).
Advanced: How can competing side reactions (e.g., over-alkylation) be mitigated during synthesis?
Answer:
Side reactions arise from the nucleophilic nature of the amine group. Strategies include:
- Stoichiometric control : Use a slight excess of cyclopropylmethyl halide to limit over-alkylation .
- Protecting groups : Temporarily protect the pyridine nitrogen with a Boc group, later removed under acidic conditions .
- Purification techniques : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the target compound from byproducts .
Basic: Which spectroscopic and chromatographic methods validate the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., pyridine protons at δ 6.5–8.5 ppm, cyclopropyl CH₂ at δ 0.5–1.5 ppm) .
- TLC : Monitor reaction progress using silica plates (Rf ~0.3 in ethyl acetate/hexane) .
- Mass spectrometry : Molecular ion peak at m/z 163.22 (C₉H₁₃N₃) .
Advanced : Single-crystal X-ray diffraction resolves stereoelectronic effects, revealing intramolecular hydrogen bonding between the amine and pyridine nitrogen .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies often stem from:
- Assay variability : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and incubation times .
- Purity thresholds : Use HPLC (≥95% purity) to eliminate confounding impurities .
- Structural analogs : Compare with derivatives like N-(cyclohexylmethyl)pyridin-2-amine to isolate cyclopropane’s role in bioactivity .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, face shields, and lab coats prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .
Advanced: How can computational models predict the compound’s reactivity or drug-likeness?
Answer:
- DFT calculations : Simulate electrophilic aromatic substitution sites on the pyridine ring using Gaussian09 .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability scores, guiding medicinal chemistry optimization .
Basic: What are common functionalization strategies for this compound in drug discovery?
Answer:
- Oxidation : Convert the cyclopropane to a ketone using KMnO₄ for polarity modulation .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the pyridine C-4 position .
Advanced: How do steric effects from the cyclopropyl group influence binding to biological targets?
Answer:
The cyclopropane’s rigid geometry enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Molecular docking (AutoDock Vina) shows ~20% improved affinity compared to linear alkyl chains, attributed to reduced conformational entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
